molecular formula C14H16N2O3 B7593264 8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

Cat. No. B7593264
M. Wt: 260.29 g/mol
InChI Key: OCVXWKLSISVSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DBZ and has been synthesized using different methods.

Mechanism of Action

DBZ exerts its biological activity by inhibiting the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP). This leads to the reduction of amyloid beta (Aβ) peptide production, which is implicated in the pathogenesis of Alzheimer's disease. DBZ has also been shown to inhibit the Notch signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
DBZ has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of Aβ peptide production, and regulation of cell proliferation and differentiation. DBZ has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

DBZ has several advantages for lab experiments, including its high purity, good yield, and well-established synthesis method. However, DBZ also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on DBZ, including the development of new derivatives with improved properties, the investigation of its potential applications in other fields such as neurodegenerative disorders and infectious diseases, and the optimization of its synthesis method to improve its yield and scalability.
In conclusion, 8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and materials with improved properties and therapeutic benefits.

Synthesis Methods

The synthesis of 8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction between 2,2-dimethylazetidine and 4-hydroxy-3-nitrobenzaldehyde in the presence of a base. The reaction leads to the formation of an intermediate product, which is then reduced to DBZ using a reducing agent such as sodium borohydride. This method has been reported to yield high purity and good yield of DBZ.

Scientific Research Applications

DBZ has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, DBZ has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, DBZ has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In material science, DBZ has been used as a building block to synthesize new materials with unique properties.

properties

IUPAC Name

8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2)6-7-16(14)13(18)9-4-3-5-10-12(9)19-8-11(17)15-10/h3-5H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXWKLSISVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=C3C(=CC=C2)NC(=O)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

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